molecular formula C19H23FN2O2 B1388947 N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]propanamide CAS No. 1020055-45-1

N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]propanamide

Cat. No. B1388947
CAS RN: 1020055-45-1
M. Wt: 330.4 g/mol
InChI Key: CCXFRCAJSLDLNO-UHFFFAOYSA-N
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Description

N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]propanamide (also known as N-(5-Amino-2-fluorophenyl)-2-sec-butylphenoxy)propionamide, or NAF-SBP) is an organic compound commonly used in laboratory experiments. It is a colorless solid that is soluble in organic solvents. Its molecular formula is C14H20FN3O2. NAF-SBP is a synthetic derivative of the naturally occurring compound phenoxypropanolamine, which is found in many plants and animals.

Scientific Research Applications

NAF-SBP has numerous applications in scientific research. It is used in the study of enzyme inhibitors, as it has been found to be an effective inhibitor of the enzyme monoamine oxidase. It is also used in the study of receptor agonists and antagonists, as it has been found to be an effective agonist of the serotonin 5-HT1A receptor. In addition, NAF-SBP has been used in the study of cell signaling pathways, as it has been found to be an effective activator of the protein kinase C signaling pathway.

Mechanism of Action

The mechanism of action of NAF-SBP is not yet fully understood. However, it is believed to act as an inhibitor of monoamine oxidase, an enzyme that is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. NAF-SBP is thought to bind to the active site of the enzyme and prevent it from breaking down these neurotransmitters. In addition, NAF-SBP is believed to act as an agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
NAF-SBP has been found to have a number of biochemical and physiological effects. It has been found to inhibit the enzyme monoamine oxidase, which is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. In addition, NAF-SBP has been found to act as an agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. NAF-SBP has also been found to activate the protein kinase C signaling pathway, which is involved in the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

NAF-SBP has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of using NAF-SBP is that it is relatively easy to synthesize and is relatively stable in solution. Additionally, NAF-SBP has been found to be an effective inhibitor of monoamine oxidase and an effective agonist of the serotonin 5-HT1A receptor, making it useful for the study of these enzymes and receptors. However, NAF-SBP is not as potent as some other compounds, such as 5-HTP, and its effects may not be as pronounced.

Future Directions

There are a number of potential future directions for research involving NAF-SBP. One potential direction is to further explore its mechanism of action and its potential therapeutic uses. Additionally, further research could be done to explore the potential of NAF-SBP as an inhibitor of other enzymes, such as tyrosine hydroxylase. Furthermore, further research could be done to explore the potential of NAF-SBP as an agonist of other receptors, such as the serotonin 5-HT2A receptor. Finally, further research could be done to explore the potential of NAF-SBP as an activator of other signaling pathways, such as the cAMP signaling pathway.

properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-2-(2-butan-2-ylphenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O2/c1-4-12(2)15-7-5-6-8-18(15)24-13(3)19(23)22-17-11-14(21)9-10-16(17)20/h5-13H,4,21H2,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXFRCAJSLDLNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OC(C)C(=O)NC2=C(C=CC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]propanamide
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N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]propanamide

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